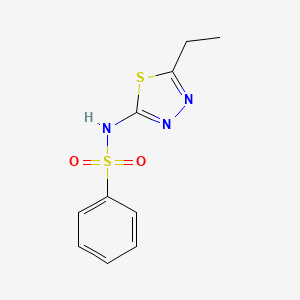

N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Overview

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C10H11N3O2S2 and its molecular weight is 269.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 269.02926895 g/mol and the complexity rating of the compound is 336. The solubility of this chemical has been described as 25.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT). For instance, zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including those containing a thiadiazole moiety, has shown promising properties as a photosensitizer in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment through Type II photosensitization mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Several derivatives of this compound have been synthesized and evaluated for their anticancer activity. For instance, compounds derived from sulfamethizole showed marked anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. The anticancer potential of these compounds was further confirmed through in silico ADMET studies (Karakuş et al., 2018).

Copper(II) Complexes and Crystal Structures

This compound has been utilized in synthesizing copper(II) complexes. These complexes have been characterized through X-ray crystallography, revealing interesting coordination chemistry and molecular geometry. Such studies contribute to the understanding of the chemical properties and potential applications of these complexes in various fields, including catalysis and material science (Hangan et al., 2007).

Human Carbonic Anhydrase Inhibitors

Derivatives of this compound have been investigated for their inhibition potential against human carbonic anhydrase isoenzymes. These studies are crucial in developing new therapeutic agents for diseases where carbonic anhydrase activity is implicated (Mishra et al., 2016).

Anticonvulsant Activity

Certain derivatives of this compound have been synthesized and evaluated for their anticonvulsant activities. These studies contribute to the development of new anticonvulsant drugs, offering alternative treatment options for epilepsy and other seizure disorders (Singh, Sarthy, & Lohani, 2012).

Herbicidal and Antimicrobial Applications

The incorporation of the 1,3,4-thiadiazole moiety in this compound derivatives has been explored for developing herbicidal and antimicrobial agents. These compounds have shown promising results in inhibiting the growth of certain plants and microbes, indicating their potential utility in agriculture and infection control (Song et al., 2013).

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S2/c1-2-9-11-12-10(16-9)13-17(14,15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVDTOPYLBFRLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643949 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5783535.png)

methane-1-thione](/img/structure/B5783552.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-mesitylacrylamide](/img/structure/B5783560.png)

![N-[4-(cyclopropylsulfamoyl)phenyl]acetamide](/img/structure/B5783591.png)

![ETHYL 4-{[({4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE](/img/structure/B5783605.png)

![N-[2-(phenylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B5783614.png)

![methyl 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5783617.png)